molecular formula C13H10Cl2N2O B2466592 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE CAS No. 325804-62-4

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE

Cat. No.: B2466592
CAS No.: 325804-62-4
M. Wt: 281.14
InChI Key: NFOSXPJVFNPGCV-REZTVBANSA-N
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Description

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring, a carbonitrile group, and a dichlorohydroxyphenyl moiety

Mechanism of Action

Target of Action

The primary targets of the compound (E)-2-((3,5-dichloro-2-hydroxybenzylidene)amino)cyclopent-1-enecarbonitrile, also known as IFLab1_003476, are currently unknown

Result of Action

The molecular and cellular effects of IFLab1_003476’s action are currently unknown . These effects are typically determined through a variety of assays and tests that measure changes in cellular processes, gene expression, and protein activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with cyclopent-1-ene-1-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOPENT-1-ENE-1-CARBONITRILE is unique due to its specific structural features, such as the presence of both a cyclopentene ring and a dichlorohydroxyphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]cyclopentene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-9(13(18)11(15)5-10)7-17-12-3-1-2-8(12)6-16/h4-5,7,18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSXPJVFNPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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